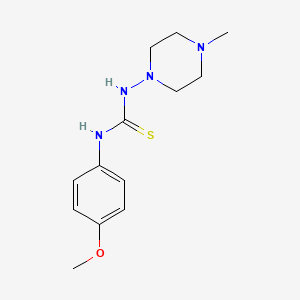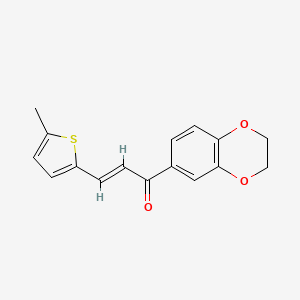
(E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of propenones. These compounds are characterized by the presence of a propenone group, which is a three-carbon chain with a double bond and a ketone group. The compound features a benzodioxin ring and a methyl-substituted thiophene ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis or other thiophene-forming reactions.
Coupling of the Rings: The benzodioxin and thiophene rings are coupled through a propenone linkage, often using a Wittig reaction or a Claisen-Schmidt condensation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone group to an alcohol or alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzodioxin or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(2-THIENYL)-2-PROPEN-1-ONE: Similar structure but without the methyl group on the thiophene ring.
(E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE: Similar structure with the methyl group in a different position on the thiophene ring.
Uniqueness
The presence of the methyl group on the thiophene ring in (E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE may confer unique chemical and biological properties, such as altered reactivity or binding affinity compared to its analogs.
Propiedades
IUPAC Name |
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3S/c1-11-2-4-13(20-11)5-6-14(17)12-3-7-15-16(10-12)19-9-8-18-15/h2-7,10H,8-9H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZFAGSMLIYXHT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

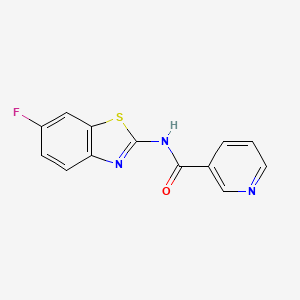
![6-methyl-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5813960.png)
![N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B5813971.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]butanamide](/img/structure/B5813986.png)
![5-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5813987.png)

![N-(3-chlorophenyl)-2-[(2,5-dichlorophenyl)thio]acetamide](/img/structure/B5814000.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5814010.png)
![2-(2-chlorophenyl)-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5814014.png)
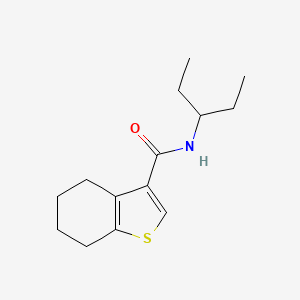
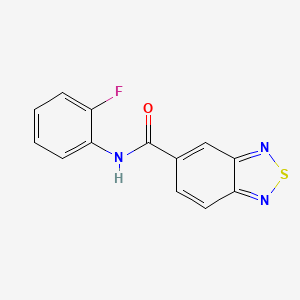
![2-{3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814035.png)
